molecular formula C11H10N2O4S B2653437 methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide CAS No. 899540-02-4

methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2653437
CAS No.: 899540-02-4
M. Wt: 266.27
InChI Key: WNSATDQQQGMKHV-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a heterocyclic compound featuring a 1,2,6-thiadiazine core substituted with a phenyl group at position 5, a carboxylate ester at position 3, and two sulfonyl oxygen atoms at position 1 (1,1-dioxide configuration). The 2H designation indicates a non-alkylated nitrogen at position 2, distinguishing it from derivatives with methyl or other substituents at this position.

Properties

IUPAC Name

methyl 1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-17-11(14)10-7-9(12-18(15,16)13-10)8-5-3-2-4-6-8/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSATDQQQGMKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NS(=O)(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide exhibits several biological activities:

1. Anti-inflammatory Properties
The compound has been studied for its ability to inhibit enzymes associated with inflammatory processes. Its mechanism of action may involve interactions with biological targets such as receptors or enzymes involved in inflammation .

2. Antimicrobial Effects
Compounds within the thiadiazine family have shown promise in exhibiting antimicrobial properties. This compound has been noted for its potential to inhibit microbial growth through various mechanisms .

3. Analgesic Activity
The analgesic effects of this compound suggest its utility in pain management therapies. Research into related thiadiazine derivatives indicates their efficacy in modulating pain pathways .

Applications in Pharmaceuticals

The unique structure of this compound allows it to be utilized in several pharmaceutical applications:

Application Area Description
Anti-inflammatory Drugs Potential use in developing medications aimed at reducing inflammation and associated pain .
Antimicrobial Agents Investigated for its ability to combat bacterial and fungal infections .
Analgesics Explored as a candidate for pain relief formulations due to its analgesic properties .
Cancer Therapeutics Preliminary studies suggest potential efficacy against certain cancer cell lines .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of thiadiazines could effectively inhibit enzymes linked to inflammatory pathways. The specific interactions of this compound with these enzymes were characterized through enzyme inhibition assays .

Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of thiadiazine derivatives against various pathogens. This compound was shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 3: Cancer Cell Lines
Preliminary investigations into the compound's anticancer properties revealed that it could induce apoptosis in specific cancer cell lines. These findings warrant further exploration into its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The phenyl group and the carboxylate moiety play crucial roles in binding to these targets, leading to biological activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Position 5 Substituents

Variations at position 5 significantly influence electronic, steric, and solubility properties:

  • Molecular weight: 272.293; Formula: C₉H₈N₂O₄S₂ .
  • Methyl 5-(1,3-benzodioxol-5-yl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (): The benzodioxol group adds electron-donating methoxy moieties, increasing molecular weight (324.309; C₁₃H₁₂N₂O₆S) and likely improving lipophilicity .

Position 2 Modifications

  • The target compound lacks a methyl group at position 2 (2H configuration), unlike derivatives such as methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide () and methyl 5-(1,3-benzodioxol-5-yl)-2-methyl-2H-... (). The absence of a methyl group at position 2 may reduce steric hindrance, influencing reactivity or crystallinity .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features
Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide (Target) C₁₁H₁₀N₂O₄S* ~282.27* Phenyl group: moderate lipophilicity; 2H configuration enhances flexibility
Methyl 5-(2-thienyl)-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide C₉H₈N₂O₄S₂ 272.293 Thienyl group: enhanced π-stacking potential
Methyl 5-(1,3-benzodioxol-5-yl)-2-methyl-2H-... 1,1-dioxide C₁₃H₁₂N₂O₆S 324.309 Benzodioxol: high electron density; methyl at position 2 increases rigidity
5-(3,4-Dimethoxyphenyl)-2-methyl-2H-... 1,1-dioxide C₁₄H₁₆N₂O₆S 326.325 Dimethoxy: improved solubility in polar solvents
Methyl 5-cyclopropyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide Not provided Not provided Cyclopropyl: strain-induced reactivity; compact steric profile

*Estimated based on structural analogy.

Biological Activity

Methyl 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxide is a member of the thiadiazine family, a class of heterocyclic compounds known for their diverse biological activities. This compound, characterized by its unique five-membered ring structure containing nitrogen and sulfur atoms, has been the subject of various studies aimed at elucidating its pharmacological properties.

  • Molecular Formula : C₁₁H₁₀N₂O₄S
  • Molar Mass : 266.27 g/mol
  • CAS Number : 899540-02-4
  • Density : 1.43 g/cm³ (predicted)
  • pKa : 4.14 (predicted)

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazines can inhibit the growth of various pathogenic microorganisms. This compound has been evaluated for its ability to combat bacterial infections and has demonstrated significant efficacy against several strains of bacteria.

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

Research suggests that this compound may possess analgesic properties. Its mechanism may involve modulation of pain pathways and inhibition of pain-related enzymes.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Inhibition studies have shown that it can affect enzyme activity related to metabolic pathways involved in inflammation and oxidative stress .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 5-methyl-2H-1,2,6-thiadiazine-3-carboxylate 1,1-dioxideContains a methyl group instead of a phenyl groupPotentially different biological activity profile
5-Amino-3,4-dihydro-2H-1,2,6-thiadiazine 1,1-dioxideContains an amino group providing different reactivityKnown for specific antimicrobial properties
5-(4-fluorophenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxideFluorinated phenyl group enhances lipophilicityMay exhibit enhanced bioavailability

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of thiadiazine derivatives in various medical applications:

  • Anticancer Activity : A study demonstrated that certain thiadiazine derivatives could induce apoptosis in breast cancer cell lines (MCF-7) by modulating key apoptotic proteins .
  • Enzyme Inhibition : Compounds similar to methyl 5-phenyl-2H-1,2,6-thiadiazine have shown significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various diseases .
  • In Vivo Studies : Animal models treated with thiadiazine derivatives exhibited reduced tumor growth and improved survival rates in cancer studies .

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